molecular formula C7H14O B1360119 Cyclohexanol, 2-methyl-, trans- CAS No. 7443-52-9

Cyclohexanol, 2-methyl-, trans-

Cat. No. B1360119
CAS RN: 7443-52-9
M. Wt: 114.19 g/mol
InChI Key: NDVWOBYBJYUSMF-RNFRBKRXSA-N
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Scientific Research Applications

Enzymatic Resolution and Industrial Applications

  • Enzymatic Resolution : Trans-2-methyl-1-cyclohexanol has been studied for its resolution through lipase-catalyzed transesterification in a membrane reactor. This process demonstrated high enantioselectivity and was optimized for various operating conditions (Ceynowa & Rauchfleisz, 2001).
  • Industrial Optimization : Genetic algorithms have been employed to optimize large-scale industrial reactors, specifically for the catalytic slurry reactor process in the hydrogenation of o-cresol to produce 2-methyl-cyclohexanol. This approach addressed the challenges of optimizing a high-dimensional, non-linear process (Rezende et al., 2008).

Chemical Synthesis and Catalysis

  • Palladium Complexes Formation : Research into the methylation of certain cyclohexanol derivatives, including trans-2-methylcyclohexanol, has led to the formation of palladium complexes with heterocyclic carbene ligands. These complexes have potential applications in catalysis and organic synthesis (Glas, 2001).

Biocatalytic Processes

  • Biocatalysis in Perfumery : A continuous-flow biocatalytic process has been developed for synthesizing stereoisomers of commercial fragrances like Leather Cyclohexanol and Woody Acetate, using trans-2-methylcyclohexanol as a precursor. This process emphasized the production of more potent odorant cis-isomers, which are usually less favored in traditional synthesis routes (Tentori et al., 2020).

Pharmacological Research

  • Anti-echinococcal Activity : Compounds structurally similar to trans-2-methylcyclohexanol, specifically trans 2-phenoxy cyclohexanol ethers, have been investigated for their anti-echinococcal activity, suggesting potential pharmacological applications (Duriez et al., 2004).

pH-Triggered Molecular Switches

  • Conformational Switching : Trans-2-aminocyclohexanols, structurally related to trans-2-methylcyclohexanol, serve as conformational pH-triggers, useful in the development of allosteric systems and molecular switches (Brázdová et al., 2005)

properties

IUPAC Name

(1R,2R)-2-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVWOBYBJYUSMF-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032693
Record name trans-2-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 2-methyl-, trans-

CAS RN

7443-52-9
Record name trans-2-Methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7443-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GS Selvaduray, WC Lomax - SAE Transactions, 1992 - JSTOR
Fusible heat sinks are a possible source for thermal regulation of space suited astronauts. Materials with greater thermal storage capability than water could enable both an extension of …
Number of citations: 1 www.jstor.org
FAJ Singelenberg, ETG Lutz… - Applied …, 1986 - opg.optica.org
The integrated intensity, A, of the free OH-stretching band of a large number of noncyclic and six-membered cyclic saturated monohydroxy compounds has been studied as a possible …
Number of citations: 18 opg.optica.org
G Selvaduray, C Lomax - SAE transactions, 1991 - JSTOR
Fusible heat sinks are a possible source for thermal regulation of space suited astronauts. Historically, water has been the material of choice. Identification of alternative materials with …
Number of citations: 1 www.jstor.org
K Aarseth Larsson - 2014 - diva-portal.org
Nitrocellulose is the main component in many types of ammunition, propellants and explosives. The principles of production for nitrocellulose have not changed much since the 19th …
Number of citations: 0 www.diva-portal.org
SA Tomellini, RA Hartwick, JM Stevenson… - Analytica chimica …, 1984 - Elsevier
An automated rule generation program for MISIP, the minicomputer version of PAIRS, has been developed which includes a more mathematical and objective approach to rule …
Number of citations: 39 www.sciencedirect.com
K Sepassi - 2007 - search.proquest.com
The United States Environmental Protection Agency was established in 1970 to control, limit, and regulate pollutant entry into the environment. The primary sources of pollutants are …
Number of citations: 2 search.proquest.com
CK Wu - 1993 - search.proquest.com
Modeling the fusion enthalpy of organic compounds and aqueous solutions was the objective of this project. From the literature, models for predicting the fusion enthalpy for both …
Number of citations: 5 search.proquest.com
SE Habila - 2017 - dspace.univ-jijel.dz
La présente étude vise à déterminer la présence des POPs dans les sédiments du barrage Beni Haroun. Ainsi, 36échantillons des sédiments ont été collectés en mars, mai, aout et …
Number of citations: 0 dspace.univ-jijel.dz

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